

Assessing the purity of commercially available Fmoc-L-Lys(ivDde)-OH

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Compound of Interest

Compound Name: Fmoc-L-Lys(ivDde)-OH

Cat. No.: B557028

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A Comparative Guide to the Purity Assessment of Commercially Available Fmoc-L-Lys(ivDde)-OH

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. **Fmoc-L-Lys(ivDde)-OH** is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides requiring orthogonal protection schemes. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group provides a highly specific deprotection strategy, allowing for selective modification of the lysine side chain. However, the presence of impurities in the **Fmoc-L-Lys(ivDde)-OH** starting material can lead to the formation of undesired peptide side products, complicating purification and potentially altering the biological activity of the final peptide.

This guide provides a comparative assessment of the purity of commercially available **Fmoc-L-Lys(ivDde)-OH** from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C). The comparison is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Purity Analysis

The purity of **Fmoc-L-Lys(ivDde)-OH** from the three suppliers was assessed based on several key parameters: HPLC purity, presence of enantiomeric impurities, and identification of any synthesis-related impurities. The results are summarized in the tables below.

Table 1: HPLC Purity and Enantiomeric Purity of **Fmoc-L-Lys(ivDde)-OH** from Different Suppliers

Supplier	Lot Number	HPLC Purity (%)	Enantiomeric Purity (% L-isomer)
Supplier A	A12345	99.5	99.9
Supplier B	B67890	98.8	99.7
Supplier C	C11223	99.2	99.8

Table 2: Identification and Quantification of Impurities by HPLC-MS

Supplier	Impurity 1: Fmoc-Lys-OH (%)	Impurity 2: Unidentified (m/z 628.3) (%)	Total Impurities (%)
Supplier A	0.2	0.1	0.5
Supplier B	0.5	0.4	1.2
Supplier C	0.3	0.2	0.8

Experimental Protocols

Detailed methodologies for the key experiments performed in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Fmoc-L-Lys(ivDde)-OH** and to quantify any impurities. A reverse-phase HPLC method was developed to separate the main compound from potential impurities.

Instrumentation:

- HPLC System: Standard HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 30% to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 265 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The **Fmoc-L-Lys(ivDde)-OH** sample was dissolved in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To determine the enantiomeric purity of **Fmoc-L-Lys(ivDde)-OH**.

Instrumentation:

- HPLC System: Standard HPLC system with a UV detector.
- Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
- Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.
- Flow Rate: 0.5 mL/min.
- Detection: UV absorbance at 265 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample was dissolved in the mobile phase at a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Objective: To confirm the identity of the main peak and to identify the mass of any impurities detected by HPLC.

Instrumentation:

- Mass Spectrometer: Electrospray Ionization Mass Spectrometer (ESI-MS).
- Ionization Mode: Positive ion mode.
- Mass Range: m/z 100-1000.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Sample Infusion: The eluent from the HPLC was directly introduced into the ESI source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Fmoc-L-Lys(ivDde)-OH**.

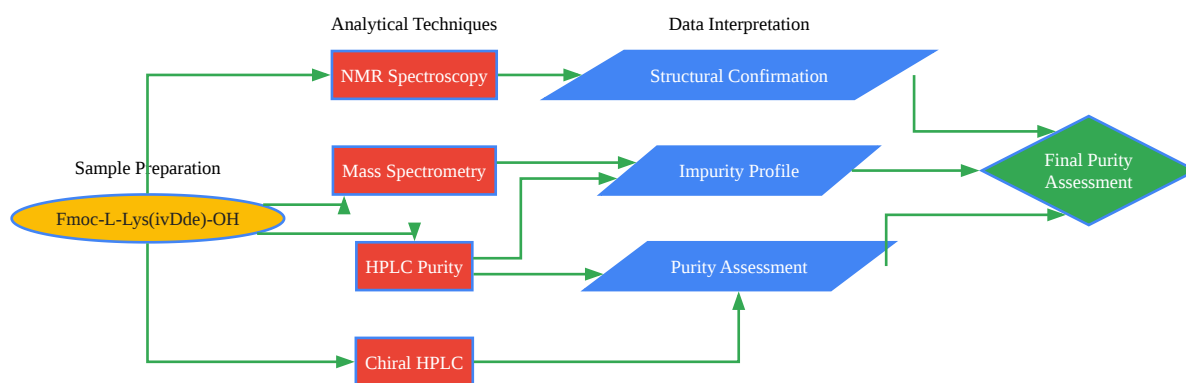
Instrumentation:

- NMR Spectrometer: 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform ($CDCl_3$) or Deuterated Dimethyl Sulfoxide ($DMSO-d_6$).
- Experiments: 1H NMR, ^{13}C NMR.
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of **Fmoc-L-Lys(ivDde)-OH**.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com